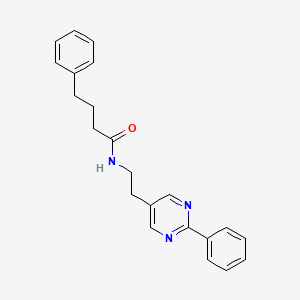

4-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide

Description

Properties

IUPAC Name |

4-phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O/c26-21(13-7-10-18-8-3-1-4-9-18)23-15-14-19-16-24-22(25-17-19)20-11-5-2-6-12-20/h1-6,8-9,11-12,16-17H,7,10,13-15H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZGOMVKNVTYIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the phenylpyrimidine moiety: This can be achieved through a condensation reaction between a phenyl-substituted aldehyde and a pyrimidine derivative under acidic conditions.

Attachment of the butanamide backbone: The phenylpyrimidine intermediate is then reacted with a butanoyl chloride in the presence of a base such as triethylamine to form the desired amide linkage.

Final coupling: The resulting intermediate is coupled with a phenyl ethylamine derivative under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide can undergo various chemical reactions, including:

Oxidation: The phenyl groups can be oxidized to form corresponding phenol derivatives.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Phenol derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

4-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide involves its interaction with specific molecular targets. The phenylpyrimidine moiety is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide, we analyze structurally related butanamide derivatives documented in the Pharmacopeial Forum (2017). These compounds share the butanamide core but differ in substituents, stereochemistry, and functional groups, leading to distinct physicochemical and pharmacological profiles.

Structural and Functional Differences

Key Findings from Structural Comparisons:

Aromatic vs. Aliphatic Substituents: The target compound’s pyrimidine and phenyl groups favor aromatic interactions (e.g., with enzyme active sites), whereas analogs like Compounds m–n incorporate aliphatic tetrahydro-pyrimidinone and dimethylphenoxy groups, which may enhance solubility or reduce steric hindrance .

Stereochemical Influence : Unlike the target compound (stereochemistry unspecified), Compounds m–n/o have defined stereocenters, which are critical for enantioselective binding in drug-receptor interactions. For example, the (R) or (S) configurations in these analogs may lead to divergent pharmacokinetic outcomes .

This could affect bioavailability or target engagement .

Research Implications and Limitations

The absence of direct experimental data (e.g., crystallographic, pharmacological) for this compound in the provided evidence limits quantitative comparisons. However, parallels with Pharmacopeial Forum analogs suggest that:

Biological Activity

4-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a phenylpyrimidine moiety, which is believed to enhance its biological interactions. The molecular formula is , with a molecular weight of 345.4 g/mol.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Phenylpyrimidine Moiety : A condensation reaction between a phenyl-substituted aldehyde and a pyrimidine derivative under acidic conditions.

- Attachment of the Butanamide Backbone : Reaction with butanoyl chloride in the presence of a base like triethylamine.

- Final Coupling : Coupling with a phenyl ethylamine derivative to yield the final product.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that related molecules can inhibit bacterial growth, suggesting that this compound may possess similar properties .

Anticancer Potential

In vitro studies have demonstrated that certain derivatives of phenylpyrimidine compounds can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival, including the inhibition of IL-6 and IL-1β mRNA expression levels, which are critical in inflammatory responses linked to cancer progression .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects. In vivo studies have shown that it can significantly reduce the expression levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in models of induced inflammation. This suggests a potential therapeutic role in treating inflammatory diseases .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

- Cytokine Modulation : The compound appears to inhibit the signaling pathways associated with cytokine production, particularly through the NF-kB and STAT3 pathways.

- Cell Cycle Regulation : By affecting key regulatory proteins involved in cell cycle progression, it may induce cell cycle arrest in cancer cells.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-phenyl-N-(2-(2-pyridyl)ethyl)butanamide | Similar backbone | Moderate antimicrobial activity |

| 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide | Related structure | Potent anti-inflammatory effects |

Case Studies

- In Vitro Studies : A study evaluated various derivatives for their ability to suppress IL-6 mRNA expression in human keratinocytes. Compounds showed significant inhibition at concentrations as low as 10 µM, indicating strong anti-inflammatory potential .

- In Vivo Studies : Another study involved administering related compounds to mice prior to LPS-induced inflammation. Results indicated a marked decrease in liver inflammation markers (ALT and AST), confirming the anti-inflammatory efficacy without hepatotoxicity.

Q & A

Q. What are the recommended synthetic strategies for 4-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide, and how can reaction conditions be optimized?

Synthesis of this compound typically involves multi-step reactions, starting with the preparation of the pyrimidine core followed by coupling with the phenylbutanamide moiety. Key steps include:

- Pyrimidine ring formation : Use palladium or copper catalysts for cross-coupling reactions to introduce substituents (e.g., 2-phenyl groups) .

- Amide bond formation : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres to minimize side reactions .

- Optimization : Temperature (80–120°C) and reaction time (12–48 hours) are critical for yield and purity. Solvent selection (e.g., DMF or THF) impacts solubility and reaction efficiency .

Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can verify substituent positions and amide bond formation. Compare peaks with predicted spectra from computational tools (e.g., ACD/Labs) .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and detect trace impurities .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight accuracy (e.g., [M+H]⁺ ion) .

Q. What are the primary research applications of this compound in chemistry and biology?

- Chemistry : Acts as a building block for synthesizing pyrimidine-based libraries for structure-activity relationship (SAR) studies .

- Biology : Investigated as a biochemical probe to study enzyme inhibition (e.g., kinases) via competitive binding assays .

Advanced Research Questions

Q. How can factorial design or Design of Experiments (DoE) optimize the synthesis and purification of this compound?

- Parameter screening : Use fractional factorial designs to identify critical variables (e.g., catalyst loading, temperature) .

- Response surface methodology (RSM) : Model interactions between variables (e.g., solvent polarity vs. reaction rate) to maximize yield and minimize byproducts .

- Case study : A central composite design reduced reaction steps by 30% while maintaining >90% purity in analogous pyrimidine syntheses .

Q. How should researchers address contradictions between computational predictions (e.g., molecular docking) and experimental bioactivity data?

- Validation protocols : Replicate docking results with multiple software (AutoDock, Schrödinger) and force fields to assess consistency .

- Experimental follow-up : Perform isothermal titration calorimetry (ITC) to measure binding affinity discrepancies caused by solvation effects or protein flexibility .

- Case example : For a related pyrimidine derivative, discrepancies in IC50 values were resolved by incorporating explicit water molecules in docking simulations .

Q. What methodologies are recommended for investigating the compound’s bioactivity mechanism in cellular systems?

- Target identification : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins, followed by LC-MS/MS proteomic analysis .

- Pathway analysis : Combine RNA-seq with phosphoproteomics to map downstream signaling effects in treated cell lines .

- In vitro assays : Measure mitochondrial membrane potential (JC-1 staining) or caspase activation to assess apoptosis induction .

Q. How can stability and degradation profiles be systematically evaluated under varying storage and experimental conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV irradiation), and hydrolytic conditions (pH 3–10) to identify degradation pathways .

- Analytical monitoring : Track degradation products via UPLC-QTOF-MS and correlate with bioactivity loss .

- Storage recommendations : Lyophilized forms stored at -20°C in argon-filled vials showed <5% degradation over 12 months in analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.